Peripheral Dopamine Agonist Activity: Benzyl Analog Is Inactive, Whereas 4-Indolylmethyl Analog Is Potent
In the original pharmacological characterization, the target benzyl compound (BMDASD) showed no detectable dopamine agonist activity in the cat cardioaccelerator nerve assay. In contrast, the 4-indolylmethyl analog exhibited an ID₅₀ of 0.095 µmol/kg, which is within approximately 3-fold of the reference agonist apomorphine (ID₅₀ = 0.0348 µmol/kg) [1]. Neither compound displayed central nervous system activity [1].
| Evidence Dimension | Peripheral dopamine agonist activity (ID₅₀ in cat cardioaccelerator nerve assay) |
|---|---|
| Target Compound Data | No activity detected |
| Comparator Or Baseline | 4-Indolylmethyl analog (CAS 102535-14-8): ID₅₀ = 0.095 µmol/kg; Apomorphine: ID₅₀ = 0.0348 µmol/kg |
| Quantified Difference | Target compound: inactive; 4-Indolylmethyl analog: ID₅₀ = 0.095 µmol/kg (2.7-fold less potent than apomorphine) |
| Conditions | In vivo cat cardioaccelerator nerve assay; intravenous administration; n = 3–5 cats per dose |
Why This Matters
Procurement of the correct analog is critical for SAR studies: the benzyl compound serves as an inactive control scaffold, whereas the 4-indolylmethyl analog is a validated peripheral dopamine agonist tool compound.
- [1] Brubaker AN, Colley M. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. J Med Chem. 1986 Aug;29(8):1528-31. DOI: 10.1021/jm00158a036. PMID: 3735319. View Source
